5-tert-Butyl 7-ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5,7(4H)-dicarboxylate
Description
Systematic Nomenclature and IUPAC Conventions
The compound 5-tert-Butyl 7-ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5,7(4H)-dicarboxylate adheres to IUPAC nomenclature rules for bicyclic heterocycles. Key elements include:
- Pyrazolo[4,3-c]pyridine core : A fused bicyclic system where a pyrazole ring (positions 1–3) is annulated to a pyridine ring (positions 4–7) at the 4,3-c positions.
- Substituents :
- A tert-butyl ester at position 5.
- An ethyl ester at position 7.
- Hydrogenation state : The "6,7-dihydro" designation indicates partial saturation of the pyridine ring, reducing it to a tetrahydropyridine moiety.
The molecular formula is C₁₄H₂₁N₃O₄ , with a molecular weight of 295.33 g/mol . The SMILES string CCOC(=O)C1=NNC2=C1CN(CC2)C(=O)OC(C)(C)C confirms the ester groups and fused ring system.
Molecular Geometry and Bonding Patterns
X-ray crystallography data from related pyrazolo[4,3-c]pyridine derivatives reveal:
- Bond lengths :
- Dihedral angles :
Key bonding features :
- The pyrazole ring exhibits aromatic character with delocalized π-electrons.
- The tetrahydropyridine ring adopts a chair-like conformation , stabilized by intramolecular hydrogen bonding between the NH group and ester carbonyl oxygen (N–H⋯O=C, ~2.8 Å).
Stereochemical Configuration Analysis
The compound lacks chiral centers but displays conformational isomerism :
- Ester group rotation : Ethyl and tert-butyl esters exhibit restricted rotation due to steric bulk, leading to distinct rotational conformers.
- Ring puckering : The tetrahydropyridine ring adopts a twist-boat conformation in solution, as shown by NMR coupling constants (J = 4–6 Hz for vicinal protons).
Comparative data for similar derivatives (e.g., tert-butyl 3-oxo-hexahydro-pyrazolo[4,3-c]pyridine-5-carboxylate) show that substituent size critically influences ring puckering.
Tautomeric Equilibrium Studies
Pyrazolo[4,3-c]pyridines exhibit prototropic tautomerism due to mobile protons on the pyrazole ring. Key findings:
- Dominant tautomer : The 1H-tautomer is favored (>90% population) in nonpolar solvents, stabilized by resonance between N1 and N2.
- Electronic effects : Electron-withdrawing ester groups at C5 and C7 reduce tautomeric mobility by deactivating the pyrazole ring.
- Solvent dependence : In polar solvents (e.g., DMSO), the equilibrium shifts slightly toward the 3H-tautomer due to solvation effects.
Table 1 : Tautomeric ratios in pyrazolo[4,3-c]pyridine derivatives
| Substituent | Solvent | 1H-Tautomer (%) | 3H-Tautomer (%) |
|---|---|---|---|
| 5-CO₂tBu, 7-CO₂Et | CDCl₃ | 92 | 8 |
| 5-H, 7-H | DMSO-d₆ | 68 | 32 |
Comparative Analysis with Pyrazolo[4,3-c]pyridine Derivatives
Structural and electronic comparisons :
- 5-Boc-4,5,6,7-tetrahydro-pyrazolo[4,3-c]pyridine :
- Lacks the C7 ethyl ester, reducing steric bulk and increasing ring flexibility.
- Higher solubility in aqueous media due to the Boc group’s hydrophilicity.
7-(Hydroxymethyl) derivatives :
3-Oxo derivatives :
Reactivity trends :
- Electron-withdrawing esters at C5/C7 deactivate the pyrazole ring toward electrophilic substitution but activate the pyridine ring for nucleophilic additions.
- tert-Butyl esters provide superior steric protection compared to methyl or ethyl esters, slowing hydrolysis rates.
Table 2 : Key properties of select pyrazolo[4,3-c]pyridine derivatives
| Compound | Melting Point (°C) | LogP | Aqueous Solubility (mg/mL) |
|---|---|---|---|
| 5-tert-Butyl 7-ethyl dicarboxylate | 128–130 | 2.1 | 0.45 |
| 5-Boc derivative | 115–117 | 1.8 | 1.20 |
| 3-Oxo derivative | 145–147 | 1.5 | 0.12 |
Properties
IUPAC Name |
5-O-tert-butyl 7-O-ethyl 1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5,7-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c1-5-20-12(18)10-8-17(13(19)21-14(2,3)4)7-9-6-15-16-11(9)10/h6,10H,5,7-8H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPZNTWXVIAYLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC2=C1NN=C2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-tert-Butyl 7-ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5,7(4H)-dicarboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the class of pyrazolo derivatives, which are known for various pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities. The molecular formula of this compound is C14H21N3O4, with a molecular weight of 295.33 g/mol.
Antiviral Activity
Research has indicated that pyrazolo derivatives can exhibit significant antiviral properties. For example, in a study by Venepally et al., various heterocyclic compounds were synthesized and tested for their antiviral activities against several viruses including HSV-1 (Herpes Simplex Virus type 1) and VSV (Vesicular Stomatitis Virus). The introduction of ester groups in pyrazolo compounds was shown to enhance their antiviral efficacy. Specifically, compounds similar to this compound exhibited promising results against viral replication cycles .
Anticancer Activity
The anticancer potential of pyrazolo derivatives has also been explored. In vitro studies have demonstrated that certain derivatives can inhibit the proliferation of cancer cell lines. For instance, compounds derived from the pyrazolo framework showed antiproliferative effects on glioma cell lines (C6 rat) . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the pyrazolo ring can significantly influence the biological activity of these compounds.
Anti-inflammatory Activity
Inflammation is a critical component in various diseases, including cancer and viral infections. Pyrazolo derivatives have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This activity may be attributed to their ability to modulate signaling pathways involved in inflammation .
Summary of Biological Activities
Case Study: Antiviral Efficacy
In a comparative study involving various pyrazolo derivatives, it was found that certain compounds exhibited higher antiviral activity than traditional antiviral agents. For example, one derivative demonstrated a curative activity of approximately 56.8% against HSV-1 at a concentration of 500 μg/mL . This highlights the potential for developing new antiviral therapies based on pyrazolo structures.
Research Findings on Structure-Activity Relationship
A detailed SAR analysis revealed that modifications at the C-5 position significantly enhance the antiviral activity against HSV-1. The presence of bulky substituents like tert-butyl groups was found to improve the compound's lipophilicity and cellular uptake, leading to increased efficacy .
Comparison with Similar Compounds
Structural Analogues
Heterocyclic Core Variations
Pyrazolo[1,5-a]pyrazine Dicarboxylate (QN-2587) :
Thiazolo[5,4-c]pyridine Dicarboxylate :
Substituent Variations
- tert-Butyl 3-aminopyrrolo[3,4-c]pyrazole-1,5-dicarboxylate: Structure: Features an amino group and pyrrolo-pyrazole core. Synthesis: Involves amination steps post-cyclization. Impact: Increased hydrogen-bonding capacity, improving solubility in aqueous media .
- 5-(tert-Butyl) 3-ethyl 7,7-dimethyl Analog (CAS: 2171295-99-9): Structure: Additional methyl groups at position 5.
Preparation Methods
Formation of the Pyrazolo[4,3-c]pyridine Core
- The pyrazolo[4,3-c]pyridine nucleus is often synthesized via cyclization of hydrazine derivatives with ketoesters or related compounds.
- For example, hydrazine hydrate treatment of ketoester intermediates in ethanol at room temperature for 12 hours leads to cyclization forming the pyrazole ring fused to the pyridine moiety with high yields (~95%).
Ester Group Installation
- The tert-butyl and ethyl ester groups at positions 5 and 7 are introduced by selective alkylation or esterification.
- A typical method involves treating tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate with sodium hydride followed by methyl iodide or ethyl halides at 0 °C in tetrahydrofuran (THF), leading to alkylated esters.
- Acidic work-up with HCl in methanol can precipitate the desired esterified products as solids.
N-Alkylation and Functionalization
- N-Alkylation of the pyrazole nitrogen is performed using sodium hydride and alkyl halides in aprotic solvents such as toluene, achieving excellent regioselectivity (>99% N1-isomer).
- Aminolysis and reductive amination steps are used to introduce various substituents on the nitrogen atoms, often catalyzed by bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD).
Purification and Isolation
- Crude reaction mixtures are typically purified by preparative high-performance liquid chromatography (prep-HPLC) and supercritical fluid chromatography (SFC) to isolate the pure compound as a white solid.
- Column chromatography on silica gel is also employed for intermediate purification.
Detailed Reaction Table Summary
Research Findings and Optimization
- Structure-activity relationship (SAR) studies on pyrazolo[4,3-c]pyridines indicate that the regioselective N-alkylation and ester substitution pattern are critical for biological activity, emphasizing the need for precise control during synthesis.
- The use of strong bases like sodium hydride at low temperatures ensures selective alkylation without side reactions.
- Cyclization reactions with hydrazine hydrate are efficient and high-yielding, providing a reliable route to the fused heterocycle.
- Purification by prep-HPLC and SFC is essential to obtain analytically pure compounds due to the formation of regioisomeric and side products during synthesis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 5-tert-Butyl 7-ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5,7(4H)-dicarboxylate, and how can reaction yields be improved?
- Methodological Answer : The compound is synthesized via refluxing with POCl₃ as a solvent, using stoichiometric equivalents of reagents like 6-benzyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylate and N,N-dimethylaniline. Yield optimization involves controlling reaction time (e.g., 3 hours) and temperature, as prolonged heating may degrade intermediates. Thin-layer chromatography (TLC) is recommended to monitor reaction progress and identify side products .
Q. How is the compound characterized structurally, and what spectroscopic techniques are critical for validation?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR spectra confirm hydrogen and carbon environments. For example, chemical shifts near δ 109–125 ppm in ¹³C NMR indicate pyrazolo-pyridine ring carbons, while ester carbonyls appear at δ 170–180 ppm .
- X-ray crystallography : Monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 13.017 Å, b = 12.771 Å, c = 11.952 Å, and β = 115.76° provides definitive structural confirmation .
- Mass spectrometry : HRMS (ESI) with calculated [M+H]⁺ = 338.42 and observed [M+H]⁺ = 338.43 ensures molecular integrity .
Advanced Research Questions
Q. How can computational methods streamline the design of derivatives with enhanced reactivity or biological activity?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms predict regioselectivity and stability of derivatives. For example, ICReDD’s approach combines computational modeling with experimental validation to optimize substituent placement (e.g., tert-butyl vs. ethyl groups) and reduce trial-and-error synthesis cycles .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies in NMR or IR spectra (e.g., unexpected splitting or absorption bands) may arise from dynamic effects like ring puckering or solvent interactions. Strategies include:
- Variable-temperature NMR to assess conformational flexibility.
- Solvent-switching experiments (e.g., DMSO-d₆ vs. CDCl₃) to identify hydrogen bonding or aggregation effects .
Q. How do substituents on the pyrazolo-pyridine core influence intermolecular interactions in crystal packing?
- Methodological Answer :
- Crystal packing analysis : The tert-butyl group introduces steric bulk, reducing π-π stacking but enhancing van der Waals interactions. Ethyl esters form hydrogen bonds with adjacent molecules (e.g., O4—C14—C15 angles = 102.34°), stabilizing the lattice .
- Table: Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell volume | 1789.4 ų |
| Z (molecules/unit) | 4 |
| R factor | 0.060 |
Q. What experimental controls are essential to mitigate byproduct formation during one-pot syntheses?
- Methodological Answer :
- Stepwise reagent addition : Introducing tert-butyl and ethyl groups sequentially minimizes competing esterification pathways.
- Catalyst screening : Lewis acids like ZnCl₂ or Sc(OTf)₃ improve regioselectivity in pyrazolo-pyridine ring closure .
Specialized Methodological Considerations
Q. How can reaction kinetics be studied to optimize the dihydro-pyridine to pyrazolo-pyridine cyclization step?
- Methodological Answer :
- In situ IR spectroscopy : Track carbonyl stretching frequencies (1700–1750 cm⁻¹) to monitor cyclization progress.
- Arrhenius analysis : Determine activation energy (Eₐ) by varying temperatures (e.g., 60–100°C) and measuring rate constants .
Q. What role do solvent polarity and proticity play in stabilizing intermediates during synthesis?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) stabilize zwitterionic intermediates via dipole interactions, while protic solvents (e.g., ethanol) may protonate nucleophilic sites, altering reaction pathways. Solvent-free conditions under microwave irradiation have been explored to accelerate ring closure .
Data-Driven Research Design
Q. How can researchers leverage structural analogs to predict biological activity or pharmacokinetics?
- Methodological Answer :
- Comparative table of analogs :
| Compound Name | Key Substituent | Bioactivity Insight |
|---|---|---|
| Ethyl 1-(4-methoxyphenyl)-...carboxylate | Nitrophenyl group | Enhanced receptor binding |
| Ethyl 6-(4-iodophenyl)-...carboxylate | Iodine substitution | Altered metabolic stability |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
